molecular formula C2H2F3NO B147638 Trifluoroacetamide CAS No. 354-38-1

Trifluoroacetamide

Cat. No.: B147638
CAS No.: 354-38-1
M. Wt: 113.04 g/mol
InChI Key: NRKYWOKHZRQRJR-UHFFFAOYSA-N
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Description

Trifluoroacetamide, with the chemical formula C₂H₂F₃NO , is a compound characterized by the presence of trifluoromethyl and amide functional groups. It is a colorless liquid known for its applications in various chemical processes . This compound is the perfluorinated analog of acetamide, and it exhibits unique properties due to the presence of fluorine atoms.

Safety and Hazards

Trifluoroacetamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Trifluoroacetamide are not mentioned in the sources, it continues to be used in various research and development activities. For instance, it has been used as an electrolyte additive in the development of highly reversible and stable Zn metal anodes .

Biochemical Analysis

Biochemical Properties

Trifluoroacetamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and stability. For instance, this compound can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, this compound has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . In terms of cellular metabolism, this compound has been shown to affect metabolic pathways, leading to changes in the levels of various metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules such as enzymes and proteins, leading to enzyme inhibition or activation . This binding can occur through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects on cellular function and metabolism . At higher doses, it can cause significant changes in cellular processes, including enzyme inhibition, altered gene expression, and metabolic disruptions . Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play key roles in these processes. For instance, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic pathways . These interactions can lead to changes in metabolic flux and the levels of various metabolites, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize within certain organelles, such as the mitochondria and nucleus, where it can interact with key biomolecules and influence cellular processes . Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its biochemical activity and effects .

Chemical Reactions Analysis

Trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, chromium trioxide (CrO₃), and iodine (I₂).

    Reducing Agents: Hydrogen gas with nickel or rhodium catalysts, zinc with hydrochloric acid, lithium aluminum hydride, and sodium borohydride (NaBH₄).

    Nucleophiles: Organolithium, Grignard reagents, organocuprates, and enolates.

Major Products:

    Oxidation Products: Carboxylic acids and ketones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted amides and other derivatives.

Scientific Research Applications

Comparison with Similar Compounds

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
  • Trimethylsilyl Cyanide (TMSCN)

Properties

IUPAC Name

2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKYWOKHZRQRJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1059868
Record name Acetamide, 2,2,2-trifluoro-
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Molecular Weight

113.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to light yellow crystalline powder with a slight ether-like odor; [Acros Organics MSDS]
Record name 2,2,2-Trifluoroacetamide
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Vapor Pressure

1.85 [mmHg]
Record name 2,2,2-Trifluoroacetamide
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CAS No.

354-38-1
Record name Trifluoroacetamide
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Record name Trifluoroacetamide
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Record name Trifluoroacetamide
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Record name Acetamide, 2,2,2-trifluoro-
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Record name Acetamide, 2,2,2-trifluoro-
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Record name 2,2,2-trifluoroacetamide
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Record name TRIFLUOROACETAMIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the molecular formula and weight of trifluoroacetamide?

A1: this compound has the molecular formula C2H2F3NO and a molecular weight of 113.04 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Trifluoroacetamides, under electron impact mass spectrometry, exhibit characteristic peaks at m/z 69 due to [CF3]+ and often at m/z 97 corresponding to the [COCF3]+ ion fragment. [] They also show distinct signals in 1H and 19F NMR spectra. [, ]

Q3: Is this compound moisture-sensitive?

A3: Yes, this compound is moisture-sensitive and should be handled accordingly. []

Q4: What are some common applications of this compound in organic synthesis?

A4: this compound is frequently used as a protecting group for amines, particularly in peptide, aminosugar, and steroid glucoside synthesis. This is due to its ease of removal and the stability it provides to the protected amine. []

Q5: Can this compound be used to synthesize other trifluoroacetylated compounds?

A5: Yes, this compound can be alkylated with benzyl (pseudo)halides to prepare benzylic N-trifluoroacetamides. [] These compounds can then be further transformed into various trifluoromethylated heterocycles.

Q6: How is this compound used in analytical chemistry?

A6: this compound derivatives are valuable in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for analyzing various compounds, including bacterial amines, domoic acid, and fecal sterols. [, , ]

Q7: How is this compound used in surface modification?

A7: this compound-terminated alkenes show promise in modifying carbon surfaces through photochemical grafting. The this compound group acts as an efficient electron acceptor, facilitating the grafting process and enabling the formation of dense monolayers. []

Q8: Are there any applications of this compound in materials science?

A8: Yes, a difunctional benzoxazine containing an o-trifluoroacetamide group has been synthesized and used as a precursor for polybenzoxazole. The resulting fluorinated polybenzoxazole demonstrates excellent properties, including a low dielectric constant, high thermal stability, and long shelf life. []

Q9: Can this compound be used as a source of CF3 in organic synthesis?

A9: Yes, recent research has shown that this compound, along with trifluoroacetic anhydride (TFAA), can be used as a CF3 source for the synthesis of trifluoromethylated imidazo-fused N-heterocycles. []

Q10: Have computational methods been used to study reactions involving this compound derivatives?

A10: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of coupling reactions involving N-(2-bromophenyl)-2,2,2-trifluoroacetamide and terminal alkynes catalyzed by CuI. These calculations provide insights into the reaction pathways and intermediates involved. []

Q11: How does the structure of this compound derivatives influence their biological activity?

A11: Studies on this compound analogues of siastatin B have shown that the presence and configuration of hydroxyl groups on the piperidine ring significantly affect their inhibitory activity against β-glucuronidase. []

Q12: Have any structure-activity relationship studies been conducted on flupyrimin, a this compound insecticide?

A12: Yes, research on flupyrimin analogues demonstrated the importance of both the pyridinylidene and trifluoroacetyl moieties for its insecticidal activity. These pharmacophores contribute to its binding affinity to nicotinic acetylcholine receptors (nAChRs) in insects. []

Q13: How can this compound derivatives be analyzed using GC-MS?

A14: this compound derivatives can be analyzed using GC-MS after derivatization with silylating agents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)this compound (BSTFA). This enhances their volatility and detectability. [, , ]

Q14: What derivatization techniques are employed for analyzing parabens using GC-MS?

A15: Parabens analysis through GC-MS often utilizes silylation reagents such as MTBSTFA, BSTFA, MSTFA, and BSA to enhance their thermal stability, volatility, and detectability. []

Q15: How is chemometric analysis used to optimize derivatization procedures for analyzing oestrogenic steroids?

A16: Principal component analysis (PCA) helps optimize derivatization conditions by reducing the dimensionality of data obtained from reactions with different reagents and conditions. This allows for identifying the most effective reagent and conditions for complete derivatization and enhanced sensitivity. []

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